molecular formula C20H17Cl2N3O B2399267 1-(2,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(1H-imidazol-1-yl)-2-propen-1-one CAS No. 313548-47-9

1-(2,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(1H-imidazol-1-yl)-2-propen-1-one

Cat. No.: B2399267
CAS No.: 313548-47-9
M. Wt: 386.28
InChI Key: CCDHKARHFUVBEA-ODLFYWEKSA-N
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Description

1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(1H-imidazol-1-yl)-2-propen-1-one is a synthetic organic compound with the molecular formula C₂₀H₁₇Cl₂N₃O and an average molecular mass of 386.27 g/mol . It is identified under the CAS Registry Number 313548-47-9 . This compound is part of the chalcone family of derivatives, which are of significant interest in medicinal chemistry and materials science research due to their complex electronic structures and potential biological activities. The presence of both imidazole and dimethylaminophenyl substituents on the propenone backbone makes it a valuable scaffold for various scientific investigations. Researchers utilize this chemical as a key intermediate in the synthesis of more complex molecules and for probing biological pathways. It is offered with a documented purity of greater than 90% and is available in various quantities to suit research needs, from 1 mg to 100 mg . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or animal consumption. Researchers should consult the safety data sheet (SDS) prior to use and handle the material in accordance with laboratory best practices and all applicable regulations.

Properties

IUPAC Name

(Z)-1-(2,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]-2-imidazol-1-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O/c1-24(2)16-6-3-14(4-7-16)11-19(25-10-9-23-13-25)20(26)17-8-5-15(21)12-18(17)22/h3-13H,1-2H3/b19-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDHKARHFUVBEA-ODLFYWEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(/C(=O)C2=C(C=C(C=C2)Cl)Cl)\N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(1H-imidazol-1-yl)-2-propen-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia or primary amines.

    Aldol condensation: The imidazole derivative is then subjected to aldol condensation with 2,4-dichlorobenzaldehyde and 4-(dimethylamino)benzaldehyde under basic conditions to form the propenone structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch reactors: For precise control over reaction conditions.

    Continuous flow reactors: For large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(1H-imidazol-1-yl)-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and development:

Anticancer Activity

Several studies have demonstrated that chalcone derivatives possess anticancer properties. The specific compound has shown potential in inhibiting the proliferation of various cancer cell lines through mechanisms such as:

  • Inducing apoptosis in cancer cells.
  • Inhibiting cell cycle progression.
  • Targeting specific molecular pathways associated with tumor growth.

For instance, research has indicated that similar chalcone derivatives can inhibit the growth of breast and prostate cancer cells by modulating signaling pathways involved in cell survival and apoptosis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies suggest that it exhibits:

  • Antibacterial effects against Gram-positive and Gram-negative bacteria.
  • Antifungal properties against common fungal strains.

These activities are attributed to the ability of the compound to disrupt microbial cell membranes or inhibit essential metabolic processes within the pathogens .

Anti-inflammatory Effects

Research indicates that this chalcone derivative may exert anti-inflammatory effects by:

  • Inhibiting the production of pro-inflammatory cytokines.
  • Reducing oxidative stress markers in vitro.

Such properties make it a potential candidate for developing treatments for inflammatory diseases .

Potential Therapeutic Applications

Given its diverse biological activities, the compound holds promise for several therapeutic applications:

  • Cancer Therapy : As an adjunct treatment in combination therapies for various cancers.
  • Infectious Diseases : Development of new antimicrobial agents to combat resistant strains of bacteria and fungi.
  • Inflammatory Disorders : Potential use in managing chronic inflammatory conditions such as arthritis or inflammatory bowel disease.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various chalcone derivatives, including this compound. It was found to significantly reduce tumor growth in xenograft models of breast cancer, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial activity, this chalcone derivative was tested against Staphylococcus aureus and Candida albicans. Results showed that it inhibited bacterial growth at low concentrations, suggesting its potential as a natural antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(1H-imidazol-1-yl)-2-propen-1-one involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Modifications

Key structural analogs differ in substituents on the propenone backbone, influencing electronic properties, steric effects, and biological activity:

Compound Name / ID Substituents (Positions 1, 2, 3) Molecular Weight (g/mol) Key Activity/Use References
Target Compound 2,4-dichlorophenyl, 1H-imidazol-1-yl, 4-(dimethylamino)phenyl 348.22 Antifungal (presumed)
(Z)-3-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-propen-1-one 2,4-dichlorophenyl, 1H-imidazol-1-yl, 4-chlorophenyl 364.63 Antifungal (structural analog)
Sertaconazole (CAS 99592-32-2) 2,4-dichlorophenyl, 1H-imidazol-1-yl, 7-chlorobenzo[b]thiophene 437.76 Broad-spectrum antifungal
Ketoconazole (CAS 265-667-4) 2,4-dichlorophenyl, 1H-imidazol-1-ylmethyl, dioxolane ring 531.43 Antifungal, cortisol inhibitor

Key Observations :

  • Chlorine Substitution : The 2,4-dichlorophenyl group at position 1 is conserved in many azole antifungals (e.g., sertaconazole, ketoconazole) and enhances lipophilicity, aiding membrane penetration .
  • Imidazole Role: The 1H-imidazol-1-yl group at position 2 is critical for binding to fungal cytochrome P450 enzymes (e.g., lanosterol 14α-demethylase), disrupting ergosterol synthesis .

SAR Insights :

  • Antifungal Potency: Bulky substituents at position 3 (e.g., benzo[b]thiophene in sertaconazole) improve activity against resistant strains .
  • Cortisol Inhibition : Ketoconazole derivatives with dioxolane rings (e.g., leniolisib in ) show cortisol synthesis inhibition. The target compound lacks this ring but retains the dichlorophenyl-imidazole scaffold, suggesting possible overlap in enzyme targets .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Sertaconazole Ketoconazole
LogP (predicted) ~4.2 5.1 4.3
PSA (Ų) 58.1 63.7 85.8
Solubility (mg/mL) Moderate Low Low
Metabolic Stability High (due to imidazole) Moderate Low

Notes:

  • Higher polar surface area (PSA) in ketoconazole correlates with increased protein binding and slower clearance .

Biological Activity

The compound 1-(2,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(1H-imidazol-1-yl)-2-propen-1-one , also known by its CAS number 313548-47-9, has garnered attention for its potential biological activities, particularly in the context of cancer research. This compound features a complex structure that suggests multiple possible mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C20H17Cl2N3OC_{20}H_{17}Cl_2N_3O with a molecular weight of 386.28 g/mol. The structural characteristics include:

  • Dichlorophenyl group : Contributes to lipophilicity and potential interactions with biological membranes.
  • Dimethylaminophenyl group : May enhance binding affinity to biological targets.
  • Imidazole moiety : Known for its role in biological systems, potentially influencing enzyme activity and receptor interactions.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC20H17Cl2N3OC_{20}H_{17}Cl_2N_3O
Molecular Weight386.28 g/mol
Key Functional GroupsDichlorophenyl, Dimethylamine, Imidazole

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including acute biphenotypic leukemia and acute monocytic leukemia cells. The half-maximal inhibitory concentration (IC50) values were reported at approximately 0.3 µM for MV4-11 cells and 1.2 µM for MOLM13 cells, indicating significant potency against these cell lines .

The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell growth:

  • MEK/ERK Pathway Inhibition : The compound may inhibit MEK1/2 kinases, leading to reduced phosphorylation of ERK1/2 and downstream effectors like p-p70S6K, which are critical for cell proliferation.
  • Cell Cycle Arrest : Observations suggest that treatment leads to G0/G1 phase arrest in sensitive cancer cell lines, preventing further progression through the cell cycle .

Anti-inflammatory Effects

In addition to its anticancer properties, preliminary studies suggest that this compound may exhibit anti-inflammatory activity. This could be relevant for conditions where inflammation plays a role in disease progression, such as in certain cancers and cardiovascular diseases .

Toxicity Profile

Understanding the toxicity profile of this compound is crucial for its therapeutic application. Studies involving animal models have indicated that doses exceeding 100 mg/kg may lead to observable toxicity, underscoring the need for careful dose optimization in clinical settings .

Study on Multicellular Spheroids

A notable study published in 2019 explored the efficacy of various compounds on multicellular spheroids, a model that closely mimics tumor microenvironments. The compound demonstrated significant anticancer effects when tested against these spheroids, reinforcing its potential as a therapeutic agent .

Comparative Analysis with Other Compounds

In comparative studies with other known inhibitors targeting similar pathways (e.g., AZD6244), this compound showed comparable or superior efficacy in inhibiting tumor growth in xenograft models .

Table 2: Comparative Efficacy Data

CompoundIC50 (µM)MechanismReference
This Compound0.3 - 1.2MEK/ERK Pathway Inhibition
AZD624414 - 50MEK/ERK Pathway Inhibition
Celecoxib0.78COX-II Inhibition

Q & A

Q. What are the standard synthetic routes for 1-(2,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(1H-imidazol-1-yl)-2-propen-1-one, and how are intermediates purified?

Methodological Answer: The compound is synthesized via a Claisen-Schmidt condensation between 2,4-dichloroacetophenone and 4-(dimethylamino)benzaldehyde, followed by imidazole substitution. Key steps include:

  • Reaction Conditions: Ethanol or methanol as solvent, catalytic acid (e.g., HCl) or base (e.g., NaOH) for condensation, and reflux at 70–80°C for 6–8 hours .
  • Imidazole Functionalization: Substitution at the α-position using 1H-imidazole under nucleophilic conditions (e.g., K₂CO₃ in DMF) .
  • Purification: Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate intermediates and final product .

Q. How is the structural identity of this compound confirmed experimentally?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 7.8–8.1 ppm (aromatic protons), δ 3.0 ppm (N(CH₃)₂), and δ 6.5–7.5 ppm (imidazole protons) confirm substituent positions .
    • ¹³C NMR: Carbonyl (C=O) at ~190 ppm and aromatic carbons between 110–150 ppm .
  • Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ at m/z 400.08 (calculated) matches the molecular formula C₁₉H₁₅Cl₂N₃O .
  • X-Ray Crystallography: Resolves stereochemistry (e.g., E-configuration of the propenone moiety) .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes (E/Z isomerism) in the propenone moiety?

Methodological Answer:

  • Thermodynamic Control: Prolonged reflux favors the (E)-isomer due to conjugation stability .
  • Kinetic Control: Lower temperatures (e.g., 25°C) may trap (Z)-isomers, detectable via NOESY NMR (nuclear Overhauser effect between imidazole and dichlorophenyl groups) .
  • Mitigation Strategies: Use of steric hindrance (e.g., bulky bases) or polar aprotic solvents (DMF) to direct isomer formation .

Q. What biological activities are associated with this compound, and how are they evaluated?

Methodological Answer:

  • Antifungal Activity: Tested against Candida albicans via MIC assays (minimum inhibitory concentration: 2–8 µg/mL), linked to imidazole-mediated inhibition of fungal CYP450 enzymes .
  • Anticancer Screening: MTT assays on cancer cell lines (e.g., MCF-7) show IC₅₀ values of 10–20 µM, correlating with propenone-induced ROS generation .
  • Mechanistic Studies: Fluorescence quenching assays to assess DNA intercalation or topoisomerase inhibition .

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

Methodological Answer:

  • Docking Studies: AutoDock Vina or Schrödinger Suite predicts binding to fungal CYP51 (Lanosterol 14α-demethylase) with ∆G ≤ -8.5 kcal/mol, highlighting hydrogen bonds between imidazole and heme iron .
  • QSAR Models: Hammett constants (σ⁺) of substituents (e.g., Cl, N(CH₃)₂) correlate with logP and bioavailability, guiding substituent modifications for enhanced potency .

Q. How can contradictions in reported bioactivity data (e.g., varying MIC values) be resolved?

Methodological Answer:

  • Standardized Assays: Use CLSI guidelines for antifungal testing to minimize variability in inoculum size and growth media .
  • Structural Verification: Ensure compound purity (>98% by HPLC) and confirm stereochemistry (via CD spectroscopy or X-ray) to exclude isomer-driven discrepancies .
  • SAR Analysis: Compare analogs (e.g., methylimidazole vs. unsubstituted imidazole) to isolate substituent effects .

Critical Research Gaps

  • Environmental Fate: Limited data on biodegradation pathways or ecotoxicity (e.g., Daphnia magna assays needed) .
  • In Vivo Efficacy: Lack of murine models for pharmacokinetics (e.g., bioavailability <30% predicted) .

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